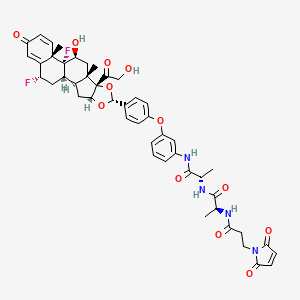![molecular formula C11H15N5O4 B12398872 2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)
2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by its unique structure, which includes an amino group, a purine base, and a dihydroxyoxolan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving formamide and other reagents.
Attachment of the Dihydroxyoxolan Ring: The dihydroxyoxolan ring is attached to the purine base through glycosylation reactions, which typically involve the use of protecting groups to ensure selective reactions.
Introduction of the Amino Group: The amino group is introduced through amination reactions, often using ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and hydroxyl groups can participate in substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine nucleosides.
Aplicaciones Científicas De Investigación
2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent reactions. Additionally, it can interact with nucleic acids, affecting processes like replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one: Similar structure but with a fluorine atom.
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl]-1H-purin-6-one: Contains a methoxyethoxy group.
Uniqueness
The uniqueness of 2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one lies in its specific structural features, such as the ethyl group and the dihydroxyoxolan ring, which confer distinct chemical properties and biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H15N5O4 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c1-2-4-6(17)7(18)10(20-4)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6+,7?,10-/m1/s1 |
Clave InChI |
BDHOQGIWHKXXAK-PKJMTWSGSA-N |
SMILES isomérico |
CC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O |
SMILES canónico |
CCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




pyrimidine-2,4-dione](/img/structure/B12398814.png)



![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)




![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)
